2-(Methylsulfinyl)naphthalene
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-(Methylsulfinyl)naphthalene are not directly mentioned in the search results, naphthalene derivatives have been synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond . Another method involves multicomponent reactions utilizing 2-naphthol as one of the starting materials .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a methylsulfinyl group attached . The exact structural details are not provided in the search results.Scientific Research Applications
Chemical Synthesis
2-(Methylsulfinyl)naphthalene is involved in chemical synthesis processes. For example, it is a product of cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of functionalized naphthalenones. These naphthalenone derivatives are versatile intermediates for creating various naphthalene derivatives, demonstrating the compound's importance in synthetic chemistry (Chen, Wang, Zhang, & Fan, 2019).
Environmental Studies
Research on naphthalene and its derivatives, including this compound, provides insights into environmental toxicity and degradation. For example, studies on the toxicity of naphthalene derivatives to marine organisms help in understanding the environmental impact of these compounds (Ott, Harris, & O'Hara, 1978). Furthermore, research on anaerobic degradation pathways of naphthalene derivatives by sulfate-reducing bacteria offers valuable knowledge for bioremediation strategies (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).
Catalysis and Material Science
In the field of catalysis and material science, naphthalene derivatives, including this compound, play a role. For instance, these compounds are involvedin ligand-coupling reactions and have been studied for their potential in catalytic processes. Research on sulfoxides, including 1-(alkyl- or aryl-sulfinyl)naphthalenes, shows how these compounds undergo substitution reactions with Grignard reagents, indicating their importance in organic synthesis and catalysis (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).
Nanotechnology and Supramolecular Chemistry
This compound derivatives are also significant in the development of naphthalene diimides (NDIs), which have applications in nanotechnology and supramolecular chemistry. NDIs, including core-substituted derivatives, are used in supramolecular chemistry, sensor development, and applications in artificial photosynthesis and solar cell technology, showing the broad scope of applications of naphthalene derivatives in advanced material science (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Geothermal Energy Research
In the context of geothermal energy, derivatives of naphthalene, including this compound, are investigated as potential tracers in geothermal reservoirs. Studies on polyaromatic sulfonates, such as2-naphthalene sulfonate, provide insights into their suitability and stability under high-temperature conditions typical of geothermal reservoirs, indicating their utility in tracing and monitoring geothermal energy exploitation (Rose, Benoit, & Kilbourn, 2001).
Advanced Chemical Analysis
Research has also been conducted on the synthesis and characterization of compounds related to this compound, employing advanced analytical techniques like XRD, FT-IR, UV-Vis, and NMR. These studies provide valuable information on the molecular and chemical properties of naphthalene derivatives, contributing to the field of analytical chemistry and material science (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Green Chemistry and Environmental Sustainability
The potential of naphthalene derivatives, including this compound, in green chemistry and environmental sustainability is also being explored. Studies on the catalytic performance of molecular sieves for acylation reactions highlight the environmentally friendly applications of these compounds in organic synthesis (Sun, Zhang, Jin, Mao, He, Li, Yan, Hu, Ma, Guo, & Yang, 2022).
Future Directions
While specific future directions for 2-(Methylsulfinyl)naphthalene are not mentioned in the search results, a study discusses the potential of sulfoxide-containing polymers (which would include this compound) for the surface functionalization of nanoparticles for long circulation and improved delivery .
Mechanism of Action
Target of Action
It is known that naphthalene and its derivatives often interact with various enzymes and proteins, affecting their function and leading to various biological effects .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
For instance, in bacteria, naphthalene degradation occurs via the formation of salicylate . It’s worth noting that the exact pathways may vary depending on the specific organism and environmental conditions .
Pharmacokinetics
For instance, naphthalene is known to be metabolized in the liver . The bioavailability of 2-(Methylsulfinyl)naphthalene would depend on factors such as its absorption and distribution within the body, as well as its metabolism and excretion .
Result of Action
Given its structural similarity to naphthalene, it may exhibit similar effects, such as interacting with various enzymes and proteins, leading to changes in their function and potentially altering cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of particulate matter can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities . Similarly, the concentration of naphthalene in stormwater can pose a risk to the environment due to its toxicity . These factors could potentially influence the action of this compound as well.
Biochemical Analysis
Biochemical Properties
It is known that naphthalene and its derivatives, including 2-methylnaphthalene, are metabolized by various bacterial species . These bacteria possess a wide range of catabolic genes that allow them to degrade a large number of recalcitrant and toxic organic compounds
Cellular Effects
Exposure to naphthalene and its derivatives has been linked to a number of adverse health effects . These include nausea, vomiting, abdominal pain, diarrhoea, headache, confusion, profuse sweating, fever, tachycardia, tachypnoea, and agitation
Molecular Mechanism
Naphthalene and its derivatives are known to be more reactive than benzene in both substitution and addition reactions This suggests that 2-(Methylsulfinyl)naphthalene may interact with biomolecules through similar mechanisms
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Naphthalene and its derivatives are known to be metabolized by various bacterial species through diverse catabolic pathways . Future studies should investigate the specific enzymes and cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
2-methylsulfinylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDXOMJHRAPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402302 | |
Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35330-76-8 | |
Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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